molecular formula C9H9BrN2 B8258637 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8258637
M. Wt: 225.08 g/mol
InChI Key: NWSPLNZFJPHAMP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 2901102-15-4) is a high-value brominated 7-azaindole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 9 BrN 2 and a molecular weight of 225.09, this compound is characterized by the substitution of bromide and two methyl groups on its pyrrolopyridine core . The bromine atom at the 4-position makes it an excellent substrate for key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal for constructing complex molecules for pharmaceutical applications . The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, known for its role as a kinase inhibitor backbone. Research into related pyrrolopyridine compounds has demonstrated significant potential in developing therapeutics for challenging diseases. For instance, novel inhibitors based on this scaffold have shown promising activity against glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease research, and other kinase targets . This highlights the broader research value of this chemical series in neurodegenerative disease and oncology drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information. For your convenience, the product is shipped cold-chain to ensure stability and is stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)7(10)3-4-11-9/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPLNZFJPHAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC=CC(=C12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

The most straightforward method involves brominating 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine at the 4-position using bromine (Br2Br_2) or NN-bromosuccinimide (NBS).

Procedure (adapted from):

  • Reaction Setup :

    • Dissolve 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in chloroform or dichloromethane.

    • Add bromine (1.2 equiv) dropwise at 0°C under inert atmosphere.

    • Stir for 1–16 hours at room temperature.

  • Work-Up :

    • Quench with aqueous sodium thiosulfate.

    • Extract with dichloromethane, dry over Na2SO4Na_2SO_4, and concentrate.

    • Purify via column chromatography (hexane/ethyl acetate).

Yield : 68–75%.
Key Data :

  • LC-MS (ES) : m/z 239.0 [M+H]+^+ .

  • 1H^1H NMR (DMSO-d6d_6): δ 2.45 (s, 3H, CH3_3), 2.50 (s, 3H, CH3_3), 8.40 (d, 1H, pyrrole-H).

Alternative Bromination with NBS

For improved regioselectivity, NBS with a Lewis acid (e.g., AlCl3AlCl_3) is employed:

  • Conditions : NBS (1.1 equiv), AlCl3AlCl_3 (0.1 equiv) in CCl4CCl_4, reflux for 5 hours.

  • Yield : 72%.

Multistep Functionalization via Tosylation and Deprotection

Tosyl-Protected Intermediate Synthesis

  • Bromination and Tosylation :

    • React 3-bromo-5-phenyl-7-azaindole with pp-toluenesulfonyl chloride (TsClTsCl) in a biphasic system (dichloromethane/2N NaOH).

    • Use tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.

  • Deprotection :

    • Remove the tosyl group via hydrolysis with 2.5N NaOH in methanol.

Yield : 65–70%.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Direct BrominationBr2Br_2, CHCl3_3, 0°C to RT68–75High yield, minimal stepsRequires handling hazardous Br2Br_2
NBS BrominationNBS, AlCl3AlCl_3, CCl4CCl_4, reflux72Improved safetyLonger reaction time
Suzuki CouplingPdPd catalyst, dioxane, 80°C60–68Modular for derivativesMultistep, lower yield
Tosylation RouteTsClTsCl, biphasic system65–70Scalable for industrial useRequires deprotection step

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolopyridines, while coupling reactions produce biaryl or heteroaryl derivatives.

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibition

One of the primary applications of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of FGFRs is implicated in various cancers, making them attractive targets for therapeutic intervention. Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3.

  • Case Study : A study highlighted that a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing significant potential for cancer treatment. The compound was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) while also impairing their migration and invasion capabilities .

Anticancer Activity

The anticancer properties of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives have been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Research Findings : In vitro studies have shown that these derivatives can effectively reduce cell viability in several cancer types, including breast and ovarian cancers. The mechanism involves the disruption of critical signaling pathways essential for tumor growth and survival .

Enzyme Inhibition

Beyond its role as an FGFR inhibitor, 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as an enzyme inhibitor.

  • Example : The compound has shown promise in inhibiting human neutrophil elastase (HNE), which plays a role in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases and conditions associated with excessive elastase activity .

Synthesis and Modification

The synthesis of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves several steps that can be optimized to produce various derivatives with enhanced biological activity.

Synthetic Pathways

Recent advancements have focused on modifying existing synthetic routes to improve yield and reduce costs. Techniques include:

  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to introduce different substituents at the bromine position.
  • Condensation Reactions : Employing condensation reactions with various amines to create a library of derivatives for biological evaluation.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their activity and downstream signaling pathways.

Comparison with Similar Compounds

Bromo- and Methyl-Substituted Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Yield/Purity Reference
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Br (4), CH₃ (2,3) High lipophilicity; potential kinase inhibitor N/A (hypothetical) N/A
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Br (5), CH₃ (1) Crystalline solid; 75% yield Oil→crystalline; no purity
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (4) Similar lipophilicity; lower steric hindrance N/A
3-Bromo-1H-pyrrolo[2,3-b]pyridine Br (3) Reactive at C3 for further functionalization N/A

Key Observations :

  • Positional Effects : Bromo at C4 (target compound) vs. C5 or C3 alters reactivity. C4 bromo may favor electrophilic substitution at C5 .

Nitro- and Aryl-Substituted Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Yield/Purity Reference
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) NO₂ (3), 4-OCH₃-Ph (5) Yellow solid; 94% yield; electron-withdrawing NO₂ enhances reactivity 94% purity
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6g) NO₂ (3), 3,4-(OCH₃)₂-Ph (5) High yield (87%); polar substituents improve solubility 87% yield
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) CN (aryl), ethynyl linker 37% yield; cyanide enhances π-stacking 98% purity

Key Observations :

  • Nitro Groups: Introduce electron-withdrawing effects, facilitating reduction to amines (e.g., Raney Ni/H₂ yields 3-amino intermediates) .
  • Aryl Substituents : Polar groups (e.g., OCH₃, CN) improve solubility compared to alkyl groups .

Thieno[2,3-b]pyridine Analogs

Compound Class Key Differences Solubility Issues Biological Relevance Reference
Thieno[2,3-b]pyridines Sulfur atom replaces NH Poor aqueous solubility Anticancer activity; requires cyclodextrin formulations
1H-Pyrrolo[2,3-b]pyridines (target) Nitrogen retains basicity Methyl groups increase lipophilicity Kinase inhibition (e.g., TNIK)

Key Observations :

  • Solubility: Thieno analogs face solubility challenges due to sulfur’s hydrophobicity, whereas pyrrolo derivatives with polar substituents (e.g., NH, OCH₃) show improved solubility .

Structural-Activity Relationships (SAR)

  • Substituent Position : Bromo at C4 (target) vs. C5 (common in literature) may redirect reactivity in cross-coupling reactions .
  • Electron-Donating Groups: Methyl groups (target) enhance lipophilicity but reduce solubility, whereas methoxy or cyano groups improve water compatibility .
  • Steric Effects : 2,3-Dimethyl substitution (target) may hinder interactions in enzyme active sites compared to less bulky analogs .

Biological Activity

4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural properties that contribute to its pharmacological profile.

  • IUPAC Name : 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C9H9BrN2
  • Molecular Weight : 225.09 g/mol
  • CAS Number : 2901102-15-4

Recent studies indicate that 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival. Specifically, it has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potency:

FGFR Type IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These findings suggest that the compound could be developed as a targeted therapy for tumors exhibiting aberrant FGFR signaling pathways .

In Vitro Studies

The compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:

  • In breast cancer models (4T1 cells), treatment with 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine resulted in reduced cell proliferation and induced apoptosis .
  • The compound also inhibited migration and invasion of cancer cells, suggesting a potential role in preventing metastasis .

Case Studies

  • Breast Cancer (4T1 Cells) :
    • Treatment : Cells treated with varying concentrations of the compound.
    • Results : Significant decrease in cell viability and increased apoptosis rates were observed at lower concentrations compared to untreated controls.
  • Other Cancer Types :
    • Preliminary data indicate activity against other tumor types; however, further studies are needed to establish a broader efficacy profile.

Structural Insights

The structure of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine contributes to its biological activity. The presence of bromine and methyl groups enhances its binding affinity to FGFRs while maintaining favorable pharmacokinetic properties such as solubility and stability .

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